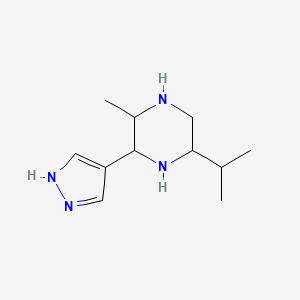
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an isopropyl group, a methyl group, and a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of 1-isopropyl-2-methylpiperazine with 4-chloropyrazole under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
化学反応の分析
Types of Reactions
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the piperazine or pyrazole rings .
科学的研究の応用
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
1-Isopropyl-2-methylpiperazine: Similar structure but lacks the pyrazolyl group.
4-Chloropyrazole: Contains the pyrazole ring but lacks the piperazine moiety.
2-Methyl-3-(1H-pyrazol-4-yl)piperazine: Similar structure but lacks the isopropyl group.
Uniqueness
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties.
生物活性
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine is a compound belonging to the piperazine family, characterized by its unique structural features, including a piperazine ring, an isopropyl group, a methyl group, and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antitumor, anti-inflammatory, and antimicrobial properties.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. A study highlighted the role of pyrazole derivatives in targeting various cancer pathways, including BRAF(V600E) and EGFR inhibition. The structure-activity relationship (SAR) suggests that modifications in the pyrazole ring can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Isopropyl-2-methyl... | MCF-7 | TBD | Induces apoptosis via mitochondrial pathways |
| Py11 | MDA-MB-231 | TBD | Disrupts cell membrane integrity |
| 1-Methylpiperazine | HCT-116 | TBD | Inhibits BRAF(V600E) |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. These compounds have shown potential in inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-alpha. For instance, compounds similar to this compound demonstrated significant reductions in LPS-induced inflammation in vitro .
Antimicrobial Activity
In addition to their antitumor and anti-inflammatory effects, pyrazole derivatives have been investigated for their antimicrobial properties. Studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death. The potential for developing new antimicrobial agents based on this class of compounds is promising .
Case Studies
- Breast Cancer Research : A study evaluated the efficacy of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited synergistic effects when combined with conventional chemotherapy agents like doxorubicin, enhancing overall cytotoxicity .
- Inflammation Models : In models of acute inflammation, compounds derived from pyrazoles were able to significantly reduce inflammation markers compared to controls. This suggests a potential therapeutic application in treating inflammatory diseases .
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
2-methyl-5-propan-2-yl-3-(1H-pyrazol-4-yl)piperazine |
InChI |
InChI=1S/C11H20N4/c1-7(2)10-6-12-8(3)11(15-10)9-4-13-14-5-9/h4-5,7-8,10-12,15H,6H2,1-3H3,(H,13,14) |
InChIキー |
MKXRCRNQJDTTIW-UHFFFAOYSA-N |
正規SMILES |
CC1C(NC(CN1)C(C)C)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















